molecular formula C6H11NO2S B12945242 Methyl (2S,4R)-4-mercaptopyrrolidine-2-carboxylate

Methyl (2S,4R)-4-mercaptopyrrolidine-2-carboxylate

Cat. No.: B12945242
M. Wt: 161.22 g/mol
InChI Key: LDAXEFKQVFCZJY-UHNVWZDZSA-N
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Description

Methyl (2S,4R)-4-mercaptopyrrolidine-2-carboxylate is a chiral compound with significant importance in various fields of chemistry and biology. It is characterized by the presence of a mercapto group (-SH) attached to a pyrrolidine ring, which imparts unique chemical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,4R)-4-mercaptopyrrolidine-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine derivatives and thiol-containing compounds.

    Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or sodium hydride.

    Reaction Steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to ensure efficient mixing and reaction control.

    Purification Techniques: Employing purification techniques such as crystallization, distillation, or chromatography to obtain high-purity products.

    Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4R)-4-mercaptopyrrolidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert the mercapto group to a thiol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the mercapto group with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite, or potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution Reagents: Alkyl halides, acyl chlorides, or sulfonyl chlorides.

Major Products

The major products formed from these reactions include disulfides, sulfonic acids, thiols, and various substituted pyrrolidine derivatives.

Scientific Research Applications

Methyl (2S,4R)-4-mercaptopyrrolidine-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl (2S,4R)-4-mercaptopyrrolidine-2-carboxylate involves:

    Molecular Targets: The compound may interact with specific enzymes, receptors, or proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to oxidative stress, signal transduction, and metabolic processes.

    Binding Interactions: The mercapto group can form covalent or non-covalent interactions with target molecules, leading to changes in their function or activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate: Similar structure but with a hydroxyl group instead of a mercapto group.

    Methyl (2S,4R)-4-methylpyrrolidine-2-carboxylate: Contains a methyl group instead of a mercapto group.

    Methyl (2S,4R)-4-aminopyrrolidine-2-carboxylate: Features an amino group in place of the mercapto group.

Uniqueness

Methyl (2S,4R)-4-mercaptopyrrolidine-2-carboxylate is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity and biological activity. This makes it valuable in specific applications where thiol functionality is required.

Biological Activity

Methyl (2S,4R)-4-mercaptopyrrolidine-2-carboxylate is a compound with significant biological relevance, particularly in medicinal chemistry and pharmacology. This article reviews its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its unique pyrrolidine structure, which includes a mercapto group (-SH) and a carboxylate ester. Its molecular formula is C6H11NO3S, and it has a molecular weight of 175.22 g/mol. The compound's stereochemistry at the 2 and 4 positions contributes to its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related peptides derived from scorpion venom have demonstrated significant antibacterial activity against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes. Notably, it has been reported to act as an inhibitor of protein tyrosine phosphatases (PTPs), which are crucial in various signaling pathways associated with cancer and other diseases. The compound's inhibitory action is dose-dependent, with specific IC50 values indicating its potency against different PTPs .

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to ensure the desired stereochemistry is achieved. The use of chiral auxiliaries has been noted to enhance the selectivity of the synthesis process .

Case Study 1: Antitumor Activity

A study explored the antitumor effects of this compound analogs on various cancer cell lines. Results indicated that these compounds exhibited cytotoxic effects on HL60 and MCF7 cell lines, with potential mechanisms involving apoptosis induction and cell cycle arrest .

Case Study 2: Pharmacokinetics

In vivo studies assessing the pharmacokinetics of this compound revealed favorable absorption characteristics when administered orally. The compound demonstrated a bioavailability range of 18.2% to 38.4%, suggesting that modifications to its structure could enhance therapeutic efficacy .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive bacteria
Enzyme InhibitionInhibits protein tyrosine phosphatases
AntitumorCytotoxic effects on HL60 and MCF7
PharmacokineticsBioavailability 18.2% - 38.4%

Properties

Molecular Formula

C6H11NO2S

Molecular Weight

161.22 g/mol

IUPAC Name

methyl (2S,4R)-4-sulfanylpyrrolidine-2-carboxylate

InChI

InChI=1S/C6H11NO2S/c1-9-6(8)5-2-4(10)3-7-5/h4-5,7,10H,2-3H2,1H3/t4-,5+/m1/s1

InChI Key

LDAXEFKQVFCZJY-UHNVWZDZSA-N

Isomeric SMILES

COC(=O)[C@@H]1C[C@H](CN1)S

Canonical SMILES

COC(=O)C1CC(CN1)S

Origin of Product

United States

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